2,6-Dibromodiphenyl ether

Description

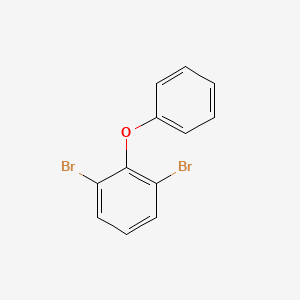

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVDKHMQIZJFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477016 | |

| Record name | 1,3-Dibromo-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51930-04-2 | |

| Record name | 2,6-Dibromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051930042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dibromo-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40RW2WP16L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence, Distribution, and Transport Dynamics of 2,6 Dibromodiphenyl Ether

Global and Regional Environmental Prevalence in Diverse Matrices

Polybrominated diphenyl ethers (PBDEs), a class of flame retardants that includes 2,6-dibromodiphenyl ether (BDE-10), have become recognized as global environmental contaminants due to their widespread use in numerous consumer and commercial products. accustandard.com Consequently, PBDEs have been detected in a wide array of environmental media across the globe. acs.org Environmental monitoring has confirmed the presence of these compounds in matrices such as sediment, biota, house dust, sewage sludge, air, and water samples. accustandard.com

While PBDEs are ubiquitous, the prevalence of individual congeners varies. The congener this compound is not one of the most commonly reported forms in environmental samples, which are often dominated by congeners associated with commercial penta-BDE and deca-BDE mixtures, such as BDE-47, BDE-99, and BDE-209. pops.int The presence of this compound in the environment is often linked to the transformation of more highly brominated congeners. miljodirektoratet.no Studies have shown that decabromodiphenyl ether (BDE-209), which constituted over 80% of the total global production of PBDEs, can undergo degradation to form various lower-brominated diphenyl ethers, including dibromo- congeners. acs.org This degradation can occur through processes such as photodecomposition or microbial action, making the environmental breakdown of commercial flame retardant mixtures a significant source of less common congeners like this compound. acs.orgnih.gov

Distribution Patterns Across Environmental Compartments: Air, Water, Sediment, and Soil

The physical and chemical properties of PBDE congeners govern their distribution in the environment. pops.int Due to their low water solubility and tendency to adsorb to organic matter, PBDEs readily partition from water into sediment and soil. pops.int Level III fugacity modeling, which predicts the environmental fate of chemicals, indicates that if PBDEs are released into air, water, and soil, they are expected to predominantly accumulate in sediments and soils, with very little partitioning to water or air. pops.int This is particularly true for higher brominated ethers, but the principle also applies to lower brominated forms. pops.intpops.int

Specific concentration data for this compound in various environmental compartments is limited in scientific literature, as monitoring programs have historically focused on the congeners most abundant in commercial products. pops.int For example, an environmental survey in Japan in 1984 did not detect a different isomer, p,p'-dibromodiphenyl ether, in 27 water samples (with a detection limit of 0.01-0.03 µg/L) or 27 sediment samples (with a detection limit of 0.05-13 µg/kg dry weight), suggesting low ambient concentrations at that time. inchem.org However, the known pathways of PBDE release and partitioning provide a framework for understanding the likely distribution of this compound.

| Environmental Compartment | General PBDE Partitioning Behavior and Findings |

|---|---|

| Air | Lower concentrations compared to other compartments. PBDEs can bind to airborne particulate matter, which facilitates transport. pops.int The transport of lower brominated congeners is often limited by atmospheric degradation. pops.int |

| Water | Generally low concentrations due to very poor water solubility. pops.int For instance, total PBDE concentrations (sum of BDEs 47, 99, 100, 153, 154, and 183) in Lake Michigan (1997-1999) ranged from 31 to 158 pg/L. pops.int |

| Sediment | A primary sink for PBDEs. pops.intpops.int Total PBDEs (tri- to deca-BDEs) in sediments from Lake Ontario tributaries ranged from approximately 12 to 430 µg/kg dry weight. pops.int BDE-47, -99, and -209 were the predominant congeners found. pops.int |

| Soil/Sludge | Considered a major reservoir for PBDEs. pops.intpops.int High concentrations are often measured in sewage sludge, with total PBDEs in southern Ontario wastewater treatment plants ranging from approximately 1,700 to 3,500 µg/kg dry weight. pops.int |

Long-Range Atmospheric and Aquatic Transport Potential of PBDE Congeners

The potential for PBDE congeners to undergo long-range environmental transport is a key factor in their global distribution, including their detection in remote regions like the Arctic. pops.int This transport potential is strongly influenced by the degree of bromination, which affects a congener's persistence, volatility, and susceptibility to degradation. pops.int

Models predict that PBDEs with four to six bromine atoms have a higher long-range transport potential compared to congeners with fewer or more bromine atoms. pops.int The transport of lower brominated congeners, such as this compound, is thought to be limited by their rate of degradation in the atmosphere. pops.int Conversely, the transport of highly brominated congeners like BDE-209 is restricted by their low volatility, though their association with atmospheric particles allows them to be transported over long distances. pops.intpops.int

Despite the faster degradation of lighter congeners, the long-range transport of heavier PBDEs can act as an indirect source of lower brominated compounds in distant environments. acs.org As BDE-209 is transported through the atmosphere, it can undergo photolytic debromination, breaking down into a variety of nona- to tri-bromodiphenyl ethers. acs.org This process means that even congeners with limited individual transport potential, like this compound, can be formed in remote locations far from original sources. acs.org The inclusion of this compound in quantitative structure-activity relationship (QSAR) models assessing the long-range migration ability of pollutants further acknowledges its relevance in this context. pjoes.com

Detection and Levels in Aquatic and Terrestrial Biota

The lipophilic (fat-seeking) nature of PBDEs leads to their bioaccumulation in the tissues of living organisms, with concentrations often magnifying up the food chain. ontosight.ai As a result, PBDEs have been widely detected in both aquatic and terrestrial biota, from insects to fish, birds, and marine mammals. ontosight.aiacs.org

Similar to environmental media, specific data on the concentration of this compound in biota are scarce. Many biomonitoring studies have targeted the more abundant congeners found in commercial mixtures. For example, a comprehensive seven-year study of biota in the Hudson River, New York, analyzed for five major PBDE congeners (BDE-47, -99, -100, -153, and -154) but did not report data for this compound. acs.org The highest levels of PBDEs in Canadian biota are found in industrialized regions; however, the detection of these compounds in Arctic animals provides clear evidence of long-range transport. pops.int

The absence of widespread detection does not mean an absence of exposure. Biotic transformation of higher brominated ethers is a known pathway for the formation of lower brominated congeners. acs.org Studies have demonstrated that fish can metabolically debrominate BDE-209, creating other PBDE congeners in vivo. acs.org This indicates that aquatic organisms can be exposed to this compound through the breakdown of other PBDEs accumulated from their environment or diet. acs.org

| Organism | Location | Sample Type | Finding (Total PBDEs unless specified) |

|---|---|---|---|

| Harbour Porpoise | Vancouver, Canada Area | Blubber | Highest concentration of 2269 µg/kg lipid. A tetra-BDE congener accounted for over half of the total. pops.int |

| Beluga Whales | St. Lawrence Estuary, Canada (1997-1999) | Blubber | 466 (± 230) µg/kg wet weight in adult males and 665 (± 457) µg/kg wet weight in adult females. pops.int |

| Hudson River Biota (33 species) | New York, USA (1999-2005) | Tissue | Median ΣPBDE concentration of 772 ng/g lipid. Highest levels in large carnivorous fishes, lowest in insects. acs.org |

| Black Skimmer (Bird) | Texas & Louisiana, USA (1980-81) | Eggs | p,p'-dibromodiphenyl ether (BDE-15, an isomer of 2,6-DBDE) was detected but not quantified. inchem.org |

Environmental Fate and Transformation Processes of 2,6 Dibromodiphenyl Ether

Abiotic Degradation Pathways

The environmental persistence of 2,6-Dibromodiphenyl ether is significantly influenced by abiotic degradation processes. These pathways, occurring without the intervention of living organisms, are crucial in determining the compound's fate and the formation of various transformation products. The primary abiotic degradation mechanisms include photolysis and chemical reduction.

Photolytic Transformation Mechanisms

Photolysis, or the decomposition of a chemical compound by light, represents a major abiotic transformation pathway for polybrominated diphenyl ethers (PBDEs), including this compound. acs.orgnih.gov Exposure to ultraviolet (UV) radiation, particularly from sunlight, can initiate a cascade of reactions leading to the breakdown of the parent molecule and the formation of several byproducts.

Direct photolysis occurs when this compound directly absorbs light energy, leading to the cleavage of its chemical bonds. The principal mechanism in the photodegradation of PBDEs is reductive debromination. nih.govnih.gov This process involves the homolytic cleavage of the carbon-bromine (C-Br) bond, generating an aryl radical and a bromine radical. nih.gov The resulting aryl radical can then abstract a hydrogen atom from the surrounding medium (such as solvent molecules) to form a lower-brominated diphenyl ether congener. researchgate.net

Studies have shown that higher-brominated PBDEs can be photodebrominated into lower-brominated, and potentially more toxic, congeners. scispace.com The photolytic decomposition of decabromodiphenyl ether (BDE-209), for instance, results in the formation of a range of PBDEs, from nona- to tri-bromodiphenyl ethers. acs.org While specific kinetic data for this compound is part of a larger body of research on PBDEs, the fundamental process of stepwise reductive dehalogenation is a key transformation pathway. acs.orgacs.org

Table 1: Examples of Reductive Debromination in PBDEs This table is for illustrative purposes to show the general process of reductive debromination for PBDEs.

| Precursor Compound | Key Transformation | Product Type | Reference |

|---|---|---|---|

| Decabromodiphenyl ether (BDE-209) | Stepwise loss of bromine atoms | Lower-brominated PBDEs (nona- to tri-BDEs) | acs.org |

| Octabromodiphenyl ether (DE-79) | Photolytic transformation | Tri-, tetra-, and pentabromodiphenyl ethers | nih.gov |

A significant and concerning transformation pathway during the photolysis of certain PBDEs is the formation of polybrominated dibenzofurans (PBDFs). mdpi.com This process, an intramolecular cyclization, is particularly noted for PBDEs that have bromine atoms in the ortho positions (positions 2, 2', 6, or 6') of the diphenyl ether structure. researchgate.net The reaction involves the elimination of a hydrogen bromide (HBr) molecule, leading to a ring-closure and the formation of the more toxic PBDF structure.

The photolysis of decabromobiphenyl (B1669990) ether in hexane (B92381) solution, for example, has been shown to form brominated dibenzofurans. nih.gov The formation of these toxic byproducts is a critical concern that may limit the practical application of photolysis for treating PBDE-contaminated solutions. mdpi.com

The phototransformation of PBDEs can also lead to the formation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs). researchgate.netacs.org These compounds can be formed through several environmental transformation pathways, including the oxidation of PBDEs. plos.org Research has demonstrated that OH-PBDEs can themselves undergo photolysis to form polybrominated dibenzo-p-dioxins (PBDDs) and mixed halogenated dibenzo-p-dioxins (PXDDs). diva-portal.orgacs.org

For instance, the irradiation of 2,6-dibromophenol, a structurally related compound, in aqueous solution has been shown to produce a monohydroxylated PBDE. nih.gov Furthermore, studies on hydroxylated PBDEs have shown they can photochemically generate other compounds of concern, including brominated phenols and dibenzofurans. acs.org

In environments containing chloride ions, the formation of chlorinated derivatives is also possible. The photolysis of hydroxylated PBDEs can lead to the formation of hydroxylated polybrominated/chlorinated diphenyl ethers (OH-PBCDEs), which are precursors to mixed halogenated dioxins. acs.org

The rate of photodegradation of this compound in the environment is not constant but is influenced by a variety of environmental co-factors. researchgate.net These factors can either accelerate or inhibit the photolytic process.

Dissolved Organic Matter (DOM) and Humic Substances: DOM, including humic substances, can have a dual effect. It can act as a photosensitizer, absorbing light and transferring the energy to the PBDE, thus promoting degradation. Conversely, DOM can also act as a light screen, competing for photons and reducing the light available for direct photolysis, thereby inhibiting the reaction. scispace.comrsc.org

Inorganic Ions: The presence of various inorganic ions in water can affect photodegradation rates.

Nitrate (NO₃⁻) and Nitrite (NO₂⁻): These ions can absorb light and generate highly reactive species like hydroxyl radicals (•OH), which can contribute to the indirect photolysis of the compound. rsc.org

Halide Anions (Cl⁻, Br⁻): The presence of halide ions can also play a role in the transformation pathways. rsc.org

Carboxylate Anions: Common carboxylate anions have been shown to form a complex with decabromodiphenyl ether, enabling the absorption of visible light and promoting reductive debromination. acs.org

pH: The pH of the water can influence the surface charge of suspended particles and the speciation of the pollutant, thereby affecting adsorption and photoreactivity. medcraveonline.comscirp.org

Physical Factors: Physical parameters such as water depth, latitude, season, and time of day determine the intensity and spectrum of sunlight reaching the contaminant, and are thus critical in determining photodegradation kinetics. researchgate.netmdpi.com

Table 2: Influence of Environmental Co-factors on PBDE Photodegradation

| Co-factor | Potential Effect | Mechanism | Reference(s) |

|---|---|---|---|

| Dissolved Organic Matter (DOM) | Inhibition / Sensitization | Light screening / Photosensitization | scispace.comrsc.org |

| Nitrate/Nitrite Ions | Enhancement | Generation of reactive species (e.g., •OH) | rsc.org |

| Carboxylate Anions | Enhancement | Formation of light-absorbing complexes | acs.org |

| pH | Varies | Affects surface charge and speciation | medcraveonline.com |

Chemical Reduction and Other Non-Biological Transformation Processes

Besides photolysis, this compound can undergo chemical reduction through other abiotic processes. These transformations often involve reaction with reducing agents present in the environment.

Zero-Valent Metals: Chemical reduction using elemental iron (Fe⁰) has been shown to debrominate highly brominated PBDEs. industrialchemicals.gov.au Similarly, zinc dust has been demonstrated to be an effective reducing agent for the hydrodebromination of decabromodiphenyl ether, yielding diphenyl ether and less-brominated congeners. tandfonline.com

Sulfides: Sulfides are another class of chemical reductants that can contribute to the debromination of PBDEs. industrialchemicals.gov.au

Lewis Acid Catalysis: In the presence of Lewis acids such as zinc chloride (ZnCl₂) or stannous chloride (SnCl₂), the rearrangement of allyl 2,6-dihalophenyl ethers can be catalyzed. cdnsciencepub.com These reactions can involve halogen migration and reductive removal of halogen atoms, suggesting alternative transformation pathways for dihalo-substituted diphenyl ethers under specific chemical conditions. cdnsciencepub.com

Biotic Degradation Pathways

The breakdown of this compound in the environment is mediated by microorganisms through distinct anaerobic and aerobic pathways. These pathways involve a series of complex biochemical reactions that alter the structure of the parent compound, leading to the formation of various metabolites.

Under anaerobic conditions, the primary degradation pathway for this compound is reductive debromination. This process involves the sequential removal of bromine atoms from the diphenyl ether structure, a reaction catalyzed by specific anaerobic bacteria.

Research has shown that microorganisms such as Sulfurospirillum multivorans and species of Dehalococcoides are capable of reductively debrominating PBDEs. mdpi.comberkeley.edu The process is often slow, with studies on other PBDEs showing that only a small fraction of the compound may be debrominated over extended periods. nih.gov For instance, the debromination of deca-BDE to nona- and octa-BDEs was observed in anaerobic sewage sludge after 238 days. berkeley.edunih.gov The removal of bromine atoms is not random; there is a preferential removal of para and meta bromine substituents. nih.gov This stepwise debromination is a critical transformation process for PBDEs in anoxic environments like sediments and certain soils. mdpi.comnih.gov The addition of primer compounds such as 2,6-dibromobiphenyl (B167044) has been shown to enhance the debromination of some PBDEs. plos.orgmetu.edu.tr

Table 1: Key Factors in Anaerobic Reductive Debromination of PBDEs

| Factor | Description | References |

|---|---|---|

| Microorganisms | Sulfurospirillum multivorans, Dehalococcoides species are key players. | mdpi.comberkeley.edu |

| Reaction | Sequential removal of bromine atoms (debromination). | mdpi.comnih.gov |

| Selectivity | Preferential removal of para and meta bromine substituents. | nih.gov |

| Enhancement | Addition of primer compounds can accelerate the process. | plos.orgmetu.edu.tr |

In the presence of oxygen, the biotransformation of this compound follows different mechanisms. Aerobic bacteria employ oxidative pathways to break down this compound. These pathways can include hydroxylation and cleavage of the ether bond. hnu.edu.cn

Studies have identified several bacterial strains capable of aerobically transforming PBDEs. For example, Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400 have demonstrated the ability to transform a range of PBDE congeners, from mono- to hexa-BDEs. acs.org The extent of transformation is often inversely proportional to the degree of bromination. hnu.edu.cnacs.org For some less brominated PBDEs, stoichiometric release of bromide has been observed, indicating complete debromination. acs.org Other strains, like Sphingomonas sp. PH-07, have been shown to degrade mono- to tri-BDEs. deswater.com The degradation can be enhanced by the presence of other carbon sources, a process known as cometabolism. mdpi.comresearchgate.net

The efficiency and selectivity of this compound degradation are heavily influenced by the composition of the microbial community and the prevailing environmental conditions. The presence of specific microbial populations with the necessary enzymatic machinery is a prerequisite for degradation to occur. plos.org

The structure of the microbial community can be altered by the presence of PBDEs themselves. hnu.edu.cn Higher concentrations of certain PBDEs have been shown to have a more pronounced impact on the microbial community structure than lower concentrations. hnu.edu.cn Environmental factors such as the availability of electron acceptors (in anaerobic degradation) and oxygen (in aerobic degradation), pH, temperature, and the presence of co-contaminants or additional carbon sources play a significant role in determining the rate and pathway of degradation. hnu.edu.cnmdpi.comresearchgate.net For instance, the introduction of electrodes to stimulate microbial electricity generation has been shown to enhance the degradation of deca-BDE by enriching for specific functional genes. plos.org

Under anaerobic conditions, the primary metabolites are lesser-brominated diphenyl ethers, formed through the stepwise removal of bromine atoms. For other PBDEs, this can lead to the formation of more toxic congeners like tetra- and penta-BDEs. asm.org

In aerobic pathways, the transformation products can be more diverse. Hydroxylated PBDEs are common metabolites, formed by the enzymatic insertion of a hydroxyl group onto the aromatic ring. acs.orgdeswater.com For example, the transformation of a mono-BDE by Burkholderia xenovorans LB400 resulted in a hydroxylated mono-BDE. acs.org In some cases, the ether bond can be cleaved, leading to the formation of brominated phenols. nih.gov For instance, the degradation of 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) has been shown to produce 2,4-dibromophenol. deswater.comdntb.gov.ua

Table 2: Microbial Metabolites of PBDEs

| Degradation Pathway | Parent Compound Example | Metabolite(s) | References |

|---|---|---|---|

| Anaerobic Reductive Debromination | Octa-BDE mixture | Hexa-, penta-, and tetra-BDEs | asm.org |

| Aerobic Biotransformation | Mono-BDE | Hydroxylated mono-BDE | acs.org |

| Aerobic Biotransformation | 2,2′,4,4′-Tetrabromodiphenyl ether (BDE-47) | 2,4-Dibromophenol, hydroxylated dibromodiphenyl ether | dntb.gov.uamdpi.com |

Bioaccumulation, Biotransformation, and Trophic Transfer of 2,6 Dibromodiphenyl Ether in Ecological Systems

Bioaccumulation Potential and Uptake Mechanisms in Non-Human Organisms

The bioaccumulation of 2,6-dibromodiphenyl ether (2,6-DDE), a member of the polybrominated diphenyl ethers (PBDEs) class of flame retardants, in non-human organisms is a significant environmental concern. researchgate.net PBDEs are known for their persistence in the environment, resistance to degradation, and their tendency to accumulate in the fatty tissues of living organisms. researchgate.net The hydrophobicity and lipophilicity of these compounds are key factors driving their bioaccumulation in biota. researchgate.net

While specific data on the bioaccumulation of 2,6-DDE is less abundant compared to other more prevalent PBDE congeners, the general principles of PBDE uptake apply. The primary routes of exposure for organisms are through ingestion of contaminated food and water, as well as dermal contact. researchgate.net In aquatic environments, fish and other organisms can absorb PBDEs directly from the water through their gills and skin. For terrestrial organisms, ingestion of contaminated soil and food sources is the main pathway. diva-portal.org

Studies on various PBDE congeners have shown that the degree of bromination influences their bioaccumulation potential. Generally, PBDEs with four to six bromine atoms have been found to have a high potential for bioaccumulation. diva-portal.org Although less studied, lower-brominated congeners like 2,6-DDE are also expected to bioaccumulate. For instance, research on earthworms (Eisenia fetida) has demonstrated high bioaccumulation of several PBDEs from soil. diva-portal.org

The bioavailability of PBDEs in the environment is a critical factor affecting their uptake. These compounds tend to adsorb to organic matter in soil and sediment, which can reduce their immediate availability to organisms. researchgate.net However, they can still enter the food web through organisms that ingest sediment or detritus.

It's important to note that the bioaccumulation of PBDEs, including 2,6-DDE, can vary significantly between species due to differences in physiology, diet, and metabolic capabilities. tandfonline.comnih.gov

Biotransformation Processes in Aquatic and Terrestrial Biota

Once assimilated by an organism, 2,6-DDE can undergo biotransformation, a series of metabolic processes that can alter its chemical structure. These processes are generally categorized as phase I (functionalization) and phase II (conjugation) reactions. jst.go.jp For PBDEs, the primary biotransformation pathways include reductive debromination and oxidative biotransformation.

Reductive debromination is a significant biotransformation pathway for higher brominated PBDEs, where bromine atoms are removed from the diphenyl ether structure. This process can lead to the formation of lower-brominated congeners, which may have different toxicological properties and bioaccumulation potential. hnu.edu.cnberkeley.edu This process is particularly important under anaerobic conditions, such as in the gut of animals or in anoxic sediments, and is often mediated by microbial activity. hnu.edu.cnfrontiersin.orgnih.gov

While much of the research has focused on highly brominated congeners like deca-BDE, the principles of reductive debromination can apply to other PBDEs. hnu.edu.cnberkeley.edunih.gov For 2,6-DDE, reductive debromination would result in the formation of monobrominated diphenyl ethers or even the complete removal of bromine to form diphenyl ether. The removal of bromine atoms can occur at the ortho, meta, or para positions on the phenyl rings. hnu.edu.cn Specific microbial communities, including species of Dehalococcoides, have been identified as being capable of carrying out reductive debromination of PBDEs. frontiersin.orgnih.govnih.gov

In fish, debromination has been observed and is considered species-specific. mdpi.comnih.gov For example, some fish species can debrominate BDE-99 to BDE-47. mdpi.com This suggests that similar enzymatic pathways could potentially act on 2,6-DDE.

Oxidative biotransformation is another critical pathway for the metabolism of PBDEs, typically mediated by cytochrome P450 (CYP) enzymes. pharmacy180.compsu.edu This process involves the introduction of a hydroxyl (-OH) group onto the aromatic rings, forming hydroxylated PBDEs (OH-PBDEs). pharmacy180.commiljodirektoratet.no These hydroxylated metabolites are generally more water-soluble than the parent compounds, which can facilitate their excretion. pharmacy180.com

For 2,6-DDE, oxidative biotransformation could lead to the formation of various mono- or di-hydroxylated metabolites. The position of hydroxylation can influence the subsequent metabolic fate and potential toxicity of the compound. Studies on other PBDEs have shown that hydroxylation can occur at different positions on the phenyl rings. ebi.ac.uk

Following oxidation, the hydroxylated metabolites can undergo phase II conjugation reactions, where they are linked to endogenous molecules like glucuronic acid or sulfate. jst.go.jpedulll.gr These conjugation reactions further increase the water solubility of the metabolites, aiding in their elimination from the body via bile, urine, or feces. jst.go.jpmiljodirektoratet.no The efficiency of these oxidative and conjugation pathways can vary significantly among different species, contributing to the observed species-specific differences in PBDE metabolism and accumulation. nih.govjst.go.jp

It has been noted in some fish studies that the liver is a primary site for the metabolism of PBDEs, with evidence of both debromination and hydroxylation occurring. researchgate.net

Trophic Transfer and Biomagnification Through Ecological Food Webs

Trophic transfer is the process by which contaminants are passed from one trophic level to the next in a food web. Biomagnification, a specific type of trophic transfer, occurs when the concentration of a contaminant increases at successively higher levels in the food web. PBDEs, due to their lipophilic nature and persistence, are known to biomagnify in both aquatic and terrestrial food webs. researchgate.nethnu.edu.cnberkeley.edu

While there is a wealth of information on the trophic transfer of major PBDE congeners, specific data for 2,6-DDE is limited. However, the general principles of PBDE biomagnification are applicable. Organisms at lower trophic levels, such as phytoplankton and invertebrates, can accumulate 2,6-DDE from their environment. These organisms are then consumed by primary consumers (e.g., small fish, zooplankton), which are in turn consumed by secondary and tertiary consumers (e.g., larger fish, birds, marine mammals). At each step, the concentration of the lipophilic 2,6-DDE can increase in the tissues of the predator.

Several factors influence the trophic transfer and biomagnification of PBDEs, including the structure of the food web, the feeding habits of the organisms, and the metabolic capabilities of the species involved. mdpi.com For example, some studies have shown that debromination of higher brominated PBDEs in lower trophic organisms can lead to the biomagnification of the resulting lower-brominated and more bioaccumulative congeners in higher trophic level organisms. canada.ca

The biomagnification potential of a chemical is often expressed as a Biomagnification Factor (BMF) or a Trophic Magnification Factor (TMF). A BMF greater than 1 indicates that the chemical is biomagnifying. Studies on various ecosystems have reported BMFs and TMFs greater than 1 for several PBDE congeners, confirming their potential to biomagnify. pops.intpops.int

Species-Specific Variabilities in Uptake, Metabolism, and Elimination Kinetics

Significant species-specific differences exist in the uptake, metabolism, and elimination of PBDEs, which ultimately determine the body burden of these contaminants in different organisms. diva-portal.orgtandfonline.comnih.gov These variabilities are influenced by a combination of physiological, biochemical, and ecological factors.

Uptake: The efficiency of uptake of PBDEs can vary depending on the route of exposure and the physiology of the organism. For instance, in fish, the structure of the gills and the rate of water ventilation can influence the absorption of waterborne contaminants. tandfonline.com Similarly, the digestive physiology of different species will affect the assimilation of PBDEs from their diet.

Metabolism: As discussed in section 5.2, the metabolic capacity of an organism plays a crucial role in the biotransformation and detoxification of PBDEs. The presence and activity of specific enzymes, such as cytochrome P450s and deiodinases, can vary greatly among species. nih.govnih.gov For example, some fish species have been shown to be more efficient at debrominating certain PBDE congeners than others. nih.gov This species-specific metabolic capability can lead to different profiles of PBDE congeners and their metabolites in various organisms within the same ecosystem.

Elimination: The rate of elimination of PBDEs and their metabolites is also species-dependent. Elimination can occur through various routes, including feces, urine, and, in the case of birds, through eggs. The chemical properties of the specific PBDE congener and its metabolites (e.g., water solubility) will influence the primary route and rate of excretion. The half-life of PBDEs can vary significantly among species, reflecting these differences in metabolism and elimination. diva-portal.org

For example, studies have shown that the bioaccumulation of deca-BDE appears to be species-dependent, with some evidence suggesting that fish may have a greater capacity to metabolically break it down compared to mammals. canada.ca This highlights the importance of considering species-specific data when assessing the environmental risk of PBDEs like 2,6-DDE.

Advanced Analytical Methodologies for 2,6 Dibromodiphenyl Ether in Environmental and Biological Matrices

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC/HRMS) for Trace Analysis

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) stands as the most reliable and sensitive technique for the determination of 2,6-DBDE and other PBDE congeners in environmental and biological matrices. nih.govresearchgate.net This powerful analytical approach offers the high selectivity and sensitivity required to detect and quantify these compounds at trace and ultra-trace levels. nih.govchromatographyonline.com

The methodology, often detailed in protocols such as U.S. EPA Method 1614, is designed for the determination of the 209 BDE congeners in various sample types including water, soil, sediment, biosolids, and tissue. well-labs.comepa.gov The high resolution of the mass spectrometer, typically set at or above 5,000, allows for the precise measurement of ion masses, effectively separating the target analytes from potential matrix interferences. well-labs.com An individual BDE congener is identified by comparing its GC retention time and the ion-abundance ratio of two exact mass-to-charge ratios (m/zs) with those of an authentic standard. well-labs.com

Quantitative analysis is typically performed using either the isotope dilution technique, for which a stable isotopically labeled analog of the analyte is available, or the internal standard technique. well-labs.com The use of HRGC/HRMS is particularly crucial for resolving the numerous PBDE congeners, which can be challenging due to their similar chemical properties. chromatographyonline.com While historically, the analysis of a full range of PBDEs, including the highly brominated decabromodiphenyl ether (BDE-209), could be problematic due to analyte instability, modern GC column technologies and optimized instrumental conditions have enabled the fast quantitation of all PBDE congeners in a single analytical run. chromatographyonline.com

The effectiveness of HRGC/HRMS has been demonstrated in the analysis of PBDEs in various certified reference materials (CRMs), such as those derived from lake trout and herring, confirming the method's reliability for determining PBDE concentrations in biological tissues. nih.gov The instrument detection limit for this method can be exceptionally low, reaching the picogram level for certain BDE congeners. nih.govresearchgate.net

Table 1: Key Parameters for HRGC/HRMS Analysis of PBDEs

| Parameter | Specification | Purpose |

| Instrumentation | High-Resolution Gas Chromatograph coupled with a High-Resolution Mass Spectrometer (HRGC/HRMS) | Provides high selectivity and sensitivity for trace-level detection. |

| Resolution | ≥ 5,000 | Separates target analytes from matrix interferences. |

| Identification | Comparison of GC retention time and ion-abundance ratio with authentic standards. | Ensures accurate identification of individual congeners. |

| Quantification | Isotope dilution or internal standard technique. | Allows for precise and accurate quantification. |

| Application | Determination of 209 PBDE congeners in water, soil, sediment, biosolids, and tissue. well-labs.comepa.gov | Broad applicability across various environmental and biological matrices. |

Optimized Sample Preparation and Extraction Protocols for Diverse Environmental Samples (e.g., water, soil, sediment, tissue)

The successful analysis of 2,6-DBDE relies heavily on robust and optimized sample preparation and extraction protocols tailored to the specific matrix. The primary goal of these procedures is to efficiently isolate the target analyte from the complex sample matrix while minimizing the loss of the compound and removing interfering substances. researchgate.net

Water Samples: For aqueous samples, which typically contain less than one percent solids, the common extraction methods include solid-phase extraction (SPE), separatory funnel extraction (SFE), and continuous liquid/liquid extraction (CLLE). well-labs.comepa.gov SPE has proven to be a highly efficient method for extracting PBDEs from water and also serves as a cleanup step. nih.gov Hexane (B92381) or its mixture with dichloromethane (B109758) are considered reliable solvents for the recovery of PBDEs from water. nih.gov

Soil and Sediment Samples: The preparation of solid samples like soil and sediment often begins with desiccation to facilitate homogenization. cdc.gov Widely used extraction techniques for these matrices include Soxhlet extraction (SE), accelerated solvent extraction (ASE), microwave-assisted extraction (MAE), and ultrasonic-assisted extraction. nih.govresearchgate.net Soxhlet extraction, a traditional and widely applied method, is valued for its simplicity. nih.gov For instance, a method for determining decabrominated diphenyl ether in soils utilized Soxhlet extraction followed by high-performance liquid chromatography. scispace.com In some protocols, samples are ground with alumina (B75360) and copper before extraction. researchgate.net

Tissue Samples: The analysis of biological tissues for PBDEs presents the challenge of high lipid content, which can interfere with the analysis. researchgate.net A common procedure involves homogenizing the tissue sample, spiking it with labeled compounds, and then extracting the analytes. well-labs.comepa.gov A crucial step in the analysis of tissue samples is the removal of fats, often achieved through techniques like gel permeation chromatography (GPC) or column chromatography using silica (B1680970) gel, Florisil, or alumina. researchgate.net

Cleanup Procedures: Following extraction, cleanup steps are essential to remove co-extracted interfering compounds such as lipids and humic acids. researchgate.netcdc.gov Common cleanup techniques include back-extraction with sulfuric acid and/or base, and chromatography on various sorbents like silica gel, alumina, and Florisil. well-labs.comoup.com For example, a method for analyzing halogenated flame retardants, including PBDEs, in environmental samples utilized a cleanup step with a basic alumina column. oup.com

Table 2: Common Extraction and Cleanup Methods for 2,6-DBDE Analysis

| Sample Matrix | Extraction Method(s) | Cleanup Method(s) |

| Water | Solid-Phase Extraction (SPE), Separatory Funnel Extraction (SFE), Continuous Liquid/Liquid Extraction (CLLE) | SPE can also serve as a cleanup step. nih.gov |

| Soil/Sediment | Soxhlet Extraction (SE), Accelerated Solvent Extraction (ASE), Microwave-Assisted Extraction (MAE), Ultrasonic-Assisted Extraction | Column chromatography (silica gel, alumina, Florisil), Acid/base back-extraction. well-labs.com |

| Tissue | Soxhlet Extraction, Homogenization followed by extraction | Gel Permeation Chromatography (GPC), Column chromatography (silica gel, alumina, Florisil) to remove lipids. researchgate.net |

Application of Certified Reference Materials and Analytical Standards for Quality Assurance and Control

The use of certified reference materials (CRMs) and analytical standards is fundamental to ensuring the quality, accuracy, and reliability of data generated in the analysis of 2,6-DBDE. accustandard.comsupelco.com.tw These materials are integral components of a laboratory's quality assurance and quality control (QA/QC) program. well-labs.com

Certified Reference Materials (CRMs): CRMs are well-characterized materials with a certified concentration of the analyte of interest. supelco.com.tw For PBDE analysis, CRMs are available in various matrices, including solutions and biological tissues like fish. nih.govaccustandard.com For example, AccuStandard offers a certified reference material of 2,6-dibromodiphenyl ether at a concentration of 50 µg/mL in isooctane. accustandard.com The analysis of CRMs allows laboratories to validate their analytical methods, assess their performance, and demonstrate the accuracy of their results. nih.gov The effectiveness of an analytical method is often evaluated by analyzing the occurrence of PBDEs in commercially available CRMs, such as those from Lake Ontario lake trout or Pacific herring. nih.gov

Analytical Standards: Analytical standards, which include both native (unlabeled) and isotopically labeled compounds, are crucial for instrument calibration, analyte identification, and quantification. analytics-shop.comlabservice.it Standards for this compound (BDE-10) are commercially available from various suppliers, often as solutions in solvents like nonane. lgcstandards.comlabmix24.com Isotopically labeled standards, such as ¹³C₁₂-labeled PBDEs, are particularly important for isotope dilution mass spectrometry, a technique that provides high accuracy and precision by correcting for analyte losses during sample preparation and analysis. waters.com

Quality Assurance/Quality Control (QA/QC) Programs: A formal QA/QC program is a requirement for laboratories performing regulatory analysis. well-labs.com This program typically includes:

Initial Demonstration of Capability: The laboratory must demonstrate its ability to generate acceptable results using the specified method. well-labs.com

Analysis of Spiked Samples: Samples are spiked with labeled compounds to evaluate and document data quality. well-labs.com

Analysis of Blanks and Standards: Regular analysis of procedural blanks and calibration standards is performed to monitor for contamination and ensure continued instrument performance. well-labs.comscispace.com

Calibration: The instrument is calibrated using a series of standards to establish a calibration curve, which is used to determine the concentration of the analyte in unknown samples. waters.comwho.int A calibration curve should be generated with a blank sample, a zero sample, and at least six concentration levels of calibration standards. who.int

The back-calculated concentrations of the calibration standards should be within a specified range of the nominal concentration (e.g., ± 20% at the lower limit of quantification and ± 15% at other levels) for the calibration to be considered acceptable. who.int

Table 3: Role of CRMs and Analytical Standards in QA/QC for 2,6-DBDE Analysis

| Component | Description | Application in QA/QC |

| Certified Reference Materials (CRMs) | Materials with a certified concentration of the analyte in a specific matrix. supelco.com.tw | Method validation, performance assessment, accuracy verification. nih.gov |

| Native Analytical Standards | Pure, unlabeled compounds used for instrument calibration and analyte identification. analytics-shop.com | Preparation of calibration curves, confirmation of retention times. |

| Isotopically Labeled Standards | Compounds labeled with stable isotopes (e.g., ¹³C). labmix24.com | Internal standards for isotope dilution quantification, recovery assessment. waters.com |

| Procedural Blanks | Samples processed without the analyte to monitor for contamination. scispace.com | Contamination control. |

| Calibration Standards | A series of solutions with known concentrations of the analyte. who.int | Instrument calibration and quantification. |

Methodologies for Identification and Quantification of Novel Transformation Products and Metabolites

Understanding the environmental fate and toxicological implications of 2,6-DBDE requires the identification and quantification of its transformation products and metabolites. Various analytical methodologies are employed to investigate the breakdown of PBDEs in different environmental and biological systems.

Photodegradation Products: Solar irradiation can lead to the reductive debromination of PBDEs, forming lower-brominated congeners. acs.org Studies have shown that the photodecomposition of decabromodiphenyl ether (BDE-209) in hexane results in the formation of a wide range of PBDEs, from nona- to tribromodiphenyl ethers. acs.org The identification of these products is typically achieved by comparing their GC retention times and mass spectra with those of authentic standards. acs.org

Biotransformation and Metabolites: Microbial degradation and metabolism in organisms can lead to the formation of various transformation products. For instance, some bacterial strains are capable of transforming PBDEs, leading to the formation of brominated phenols and other metabolites. nih.gov In some cases, hydroxylated PBDEs (OH-PBDEs) have been identified as breakdown products. nih.gov

The analysis of metabolites often involves more complex analytical strategies. For example, the identification of hydroxylated PBDE metabolites in blood plasma may require extraction, cleanup, and derivatization (e.g., methylation of the hydroxyl group) prior to GC-MS analysis. cdc.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique used for the analysis of PBDE metabolites, particularly for phase II metabolites like glucuronidated and sulfated conjugates, which may not be amenable to GC analysis without derivatization. ebi.ac.uk

Analytical Approaches for Novel Product Identification: The identification of novel transformation products and metabolites for which authentic standards are not available presents a significant challenge. High-resolution mass spectrometry plays a crucial role in these investigations by providing accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting product ions.

A comprehensive analytical methodology based on GC-HRMS has been developed to simultaneously determine parent PBDEs and their hydroxylated (OH-) and methoxylated (MeO-) metabolites in environmental samples. researchgate.net This approach often involves derivatization of the extracts to make the polar metabolites more amenable to GC analysis. researchgate.net

Table 4: Examples of 2,6-DBDE Transformation Products and Analytical Approaches

| Transformation Process | Example Products | Analytical Technique(s) |

| Photodegradation | Lower brominated PBDE congeners | GC-MS, comparison with authentic standards. acs.org |

| Biotransformation (Microbial) | Brominated phenols, hydroxylated PBDEs | GC-MS, LC-MS/MS. nih.gov |

| Metabolism (in vivo) | Hydroxylated PBDEs (OH-PBDEs), glucuronidated and sulfated conjugates | GC-MS (with derivatization), LC-MS/MS. cdc.govebi.ac.uk |

Ecological Implications and Environmental Risk Assessment Frameworks for 2,6 Dibromodiphenyl Ether

Assessment of Ecological Exposure Pathways and Bioavailability in Natural Environments

2,6-Dibromodiphenyl ether (BDE-10) and other PBDEs enter the environment through various pathways. As additive flame retardants, they are physically mixed with polymers rather than chemically bonded, making them susceptible to leaching and release from consumer products like electronics, furniture, and textiles. ontosight.aipops.int Environmental release can occur during manufacturing, product use, and disposal. pops.int

Once released, these hydrophobic compounds exhibit a strong tendency to bind to organic matter in soils and sediments, which act as significant environmental sinks. mun.ca Transport through the atmosphere and water facilitates their distribution to even remote locations. mun.ca

Key exposure pathways for ecological receptors include:

Sediment and Soil Ingestion: Benthic organisms and soil dwellers are directly exposed through the ingestion of contaminated particles.

Water Column: Although PBDEs have low water solubility, they can be present in the water column, adsorbed to suspended particulate matter, leading to exposure for aquatic organisms. pops.int

Food Web Transfer: The bioavailable fraction of this compound can be taken up by organisms at lower trophic levels and subsequently transferred to predators. mun.ca

Bioavailability, the fraction of the chemical that is available for uptake by organisms, is a critical factor in determining ecological risk. In soil and sediment, bioavailability is influenced by factors such as organic carbon content and the aging of the contaminant. The strong adsorption of PBDEs to organic matter can reduce their immediate bioavailability. mun.ca However, processes within an organism's digestive system can remobilize the compound, leading to absorption. Studies have shown that PBDEs are bioavailable and can be taken up by various organisms, including humans and wildlife. pops.int

Evaluation of Environmental Persistence and Bioaccumulation Potential in Ecological Systems

The environmental persistence and bioaccumulation potential of this compound and its related compounds are of significant concern for ecosystem health.

Persistence: Persistence refers to the length of time a chemical remains in the environment. PBDEs, as a class, are known for their resistance to degradation. ontosight.ai The estimated half-life for pentabromodiphenyl ether in aerobic sediment is 600 days, 150 days in soil, and 150 days in water. canada.ca While specific data for this compound is limited, studies on related congeners provide insight. For instance, decabromodiphenyl ether (BDE-209) is very persistent, with reported environmental half-lives in sediment and soil typically exceeding 180 days. pops.int

Degradation of PBDEs can occur through several mechanisms:

Photodegradation: Sunlight can break down higher brominated PBDEs into lower brominated, and potentially more toxic, congeners. wisdomlib.org For example, BDE-209 can be photochemically degraded to form less brominated PBDEs. wisdomlib.org

Biodegradation: Microbial activity can also contribute to the breakdown of PBDEs, particularly under anaerobic conditions where reductive debromination can occur. researchgate.net However, this process is generally slow. plos.org Studies have shown that some microorganisms are capable of debrominating BDE-209. plos.org

Bioaccumulation: Bioaccumulation is the process by which a chemical is absorbed by an organism from its environment, leading to a concentration higher than that in the surrounding medium. Due to their high lipophilicity (fat-loving nature), PBDEs readily accumulate in the fatty tissues of organisms. researchgate.net

The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Kow). The high log Kow values for PBDEs indicate a strong tendency to partition into lipids. pops.int

| PBDE Congener | Bioaccumulation Factor (BAF) (L/g ww) | Biota-Sediment Accumulation Factor (BSAF) (ng/g dw) |

|---|---|---|

| PeBDE-99 | 0.3 | - |

| BDE-100 | 6.1 | 15.8 |

| BDE-153 | - | 3.9 |

Data sourced from Environment Canada. canada.ca BAF and BSAF values are used to quantify the bioaccumulation potential from water and sediment, respectively.

Biomagnification, the increasing concentration of a substance in organisms at successively higher levels in a food chain, is also a concern for PBDEs. mun.ca While some studies on decaBDE show equivocal results, there are reports of biomagnification factors (BMFs) exceeding 1 in some species, indicating that biomagnification can occur. canada.ca

Methodologies for Characterizing Ecological Impacts on Organisms and Ecosystems, Excluding Direct Toxicity Profiles

Assessing the ecological risk of this compound and other PBDEs involves a weight-of-evidence approach that considers various factors beyond direct toxicity. canada.ca

Risk Quotient Analysis: A common framework is the risk quotient (RQ) method, which compares an estimated exposure value (EEV) to an estimated no-effect value (ENEV). This approach helps to quantify the potential risk to different ecological compartments (e.g., water, sediment, soil). canada.ca

Ecosystem-Level Assessments: Characterizing impacts at the ecosystem level involves studying broader effects on community structure and function. Methodologies include:

Microcosm and Mesocosm Studies: These controlled experiments simulate natural environments and allow researchers to observe the effects of contaminants on communities of organisms and key ecosystem processes over time. For example, long-term microcosm experiments have been used to study the effects of BDE-209 on sediment multifunctionality, focusing on nutrient cycling. nih.gov

Microbial Community Analysis: The composition and activity of microbial communities are sensitive indicators of environmental stress. Techniques like high-throughput sequencing of genetic material (e.g., 16S rRNA for bacteria, specific functional genes) can reveal shifts in microbial diversity and the abundance of key functional groups involved in nutrient cycling. ut.ac.ir Studies have shown that PBDE contamination can alter the structure of soil microbial communities and affect microbial processes like nitrification and denitrification. ut.ac.ir

Functional Gene Arrays: Tools like GeoChip can be used to detect and quantify a wide range of functional genes involved in biogeochemical cycles (carbon, nitrogen, phosphorus, sulfur) and the degradation of pollutants. plos.orgplos.org This provides insights into how contaminants affect the functional potential of the microbial community. plos.org

Impacts on Biogeochemical Cycling: A key area of investigation is the effect of PBDEs on nutrient cycling, which is fundamental to ecosystem health. Research has demonstrated that BDE-209 can significantly alter nutrient concentrations in sediment, increasing total organic carbon, nitrate, ammonium, and available phosphorus. nih.gov It can also impact the activities of enzymes crucial for these cycles. nih.gov For instance, BDE-209 has been shown to affect phosphorus mineralizing bacteria by altering their abundance, community composition, and the activity of alkaline phosphatase, an enzyme involved in phosphorus cycling. researchgate.net

Theoretical and Computational Modeling of 2,6 Dibromodiphenyl Ether Environmental Dynamics

Quantum Chemical Studies on Degradation Mechanisms and Reactivity

Quantum chemical methods, such as density functional theory (DFT), are powerful tools for investigating the fundamental electronic structure and reactivity of molecules like 2,6-DBDE. mdpi.com These studies provide insights into degradation mechanisms by calculating parameters that govern chemical reactions.

Key areas of investigation using quantum chemistry include:

Bond Dissociation Energies: Calculations can determine the energy required to break the carbon-bromine (C-Br) bonds in 2,6-DBDE. This information helps to predict which bromine atoms are most likely to be removed during degradation processes like photolysis or microbial action. For instance, studies on other PBDEs have shown that ortho-substituted bromines can be less stable and more labile under certain conditions. nih.gov

Electron Affinity and Frontier Molecular Orbitals: The electron affinity of a molecule indicates its ability to accept an electron, a key step in reductive debromination. mdpi.com The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also crucial. The LUMO energy, in particular, is related to the ease of reduction; lower LUMO energies suggest a greater susceptibility to reductive degradation. mdpi.compsu.edu These parameters are used to predict the relative rates of degradation among different PBDE congeners. nih.gov

Reaction Pathways and Transition States: Quantum chemical models can map out the potential energy surfaces of degradation reactions, identifying the most energetically favorable pathways and the structures of transition states. researchgate.net This allows for a detailed understanding of the step-by-step mechanisms of transformation, such as the formation of hydroxylated or debrominated products. researchgate.net

Research has shown that theoretical calculations can be consistent with experimental observations of PBDE degradation. For example, computational models have successfully predicted the major debromination products observed in laboratory experiments involving photolysis and anaerobic microbial degradation. nih.gov

Multimedia Mass Balance Models for Predicting Environmental Fate and Partitioning

Multimedia mass balance models are used to predict the distribution of chemicals in the environment by considering various compartments such as air, water, soil, and sediment. ethz.ch These models use the chemical's physical-chemical properties and emission rates to estimate its concentration and movement between these compartments.

A widely used approach is the fugacity model, which describes the "escaping tendency" of a chemical from a particular phase. researchgate.net Level III fugacity models, for example, assume a steady-state, non-equilibrium condition and can predict the partitioning of a substance when released into different environmental media.

For PBDEs, these models generally predict that due to their low water solubility and high octanol-water partition coefficients (Kow), they will predominantly partition to soil and sediment. pops.intcanada.ca For instance, a Level III fugacity model for pentabromodiphenyl ether (pentaBDE) predicted that with equal releases to air, water, and soil, the majority of the substance would be found in sediment (59%) and soil (40%), with very little in water (1.2%) or air (0.2%). pops.intcanada.ca

A multimedia mass balance model applied to PBDEs in Lake Thun, Switzerland, demonstrated that the primary input of lower brominated PBDEs (with five or fewer bromines) was through atmospheric diffusion and dissolution in rainwater, while particle deposition was the main input pathway for more highly brominated congeners. ethz.ch The model also indicated that sedimentation is the primary removal process from the water column. ethz.ch

These models are valuable for:

Estimating the environmental distribution of 2,6-DBDE.

Identifying the primary environmental sinks for the compound.

Understanding the key transport and transformation processes that govern its fate.

Fugacity-Based Models for Assessing Long-Range Environmental Transport Potential

Fugacity-based models are also instrumental in assessing the long-range environmental transport (LRET) potential of chemicals. pops.int These models evaluate the likelihood that a substance will be transported far from its source via atmospheric or oceanic currents. The LRET potential is influenced by a chemical's persistence (resistance to degradation) and its partitioning behavior, particularly between air and other environmental media. researchgate.net

Several models, such as TaPL3, ELPOS, Chemrange, and Globo-POP, have been used to evaluate the LRET of PBDEs. pops.intcanada.ca These models consistently show that the LRET potential of PBDEs varies with their degree of bromination.

Lower Brominated PBDEs: Congeners with fewer bromine atoms (like tetra- to hexaBDEs) have a higher potential for atmospheric transport. pops.intcanada.ca However, their transport can be limited by their degradation in the atmosphere. pops.intcanada.ca

Higher Brominated PBDEs: Highly brominated congeners, such as decaBDE, have a lower transport potential due to their low volatility. pops.intcanada.ca Their transport is more likely to occur via the movement of particles to which they are sorbed. pops.int

The transport of lower brominated congeners can be characterized by a series of deposition and re-volatilization "hops," influenced by temperature fluctuations. canada.capops.int It is also noted that atmospheric degradation is reduced at lower temperatures, which could lead to an underestimation of the LRET potential of lighter congeners by some models. pops.intcanada.ca The presence of PBDEs in remote regions like the Arctic provides strong evidence of their capacity for long-range transport. env.go.jppops.int

Predictive Modeling of Debromination Pathways and Formation of Transformation Products

Predictive models are crucial for understanding the transformation of 2,6-DBDE in the environment, particularly through debromination, which leads to the formation of other PBDE congeners and potentially more toxic products like polybrominated dibenzofurans (PBDFs). mdpi.com

Computational models can predict the most likely debromination pathways by examining the stability of the C-Br bonds at different positions on the diphenyl ether structure. nih.govresearchgate.net For example, studies have shown that under photolytic conditions, the position of bromine substitution (ortho, meta, or para) influences the degradation pathway. nih.gov

A congener-specific debromination model has been developed and applied to study the photodebromination, anaerobic microbial debromination, and zero-valent iron reduction of PBDEs. nih.gov This model demonstrated that the debromination pathways for photodebromination and anaerobic microbial degradation of an octa-BDE technical mixture were the same. nih.gov

Modeling the photolysis of PBDEs is particularly important, as it has been identified as a significant degradation mechanism for highly brominated congeners and a source of lower-brominated ones in the environment. researchgate.net One global multimedia model estimated that the degradation of decaBDE could account for approximately 13% of the penta-BDE and 2% of the tetra-BDE found in the environment. researchgate.net

The formation of toxic byproducts is also a key focus of predictive modeling. For instance, during the photolysis of 2,4,4'-tribromodiphenyl ether (BDE-28), the formation of 2,8-dibromodibenzofuran (B157981) (a PBDF) is a competing reaction with the formation of debrominated products. mdpi.com Modeling can help to assess the potential for the formation of such toxic products under various environmental conditions. mdpi.com

Regulatory Frameworks and Policy Driven Research on Polybrominated Diphenyl Ethers Pbdes Including 2,6 Dibromodiphenyl Ether

Role of International Environmental Conventions in Guiding PBDE Research (e.g., Stockholm Convention on POPs)

The Stockholm Convention on Persistent Organic Pollutants (POPs) is a global environmental treaty aimed at eliminating or restricting the production and use of chemicals that persist in the environment, bioaccumulate in living organisms, and pose a risk to human health and the environment. wikipedia.orgipen.org The Convention has been a primary driver of international research and policy action on PBDEs. nih.gov

Several PBDE congeners and commercial mixtures have been listed under the Stockholm Convention, mandating signatory parties to take legislative and administrative actions to manage them. nih.gov The listings include:

Tetrabromodiphenyl ether (tetraBDE) and Pentabromodiphenyl ether (pentaBDE): These were present in the commercial pentabromodiphenyl ether (c-pentaBDE) mixture.

Hexabromodiphenyl ether (hexaBDE) and Heptabromodiphenyl ether (heptaBDE): These were components of the commercial octabromodiphenyl ether (c-octaBDE) mixture.

Decabromodiphenyl ether (decaBDE): This was listed later, recognizing its potential to degrade into more toxic and bioaccumulative PBDEs. ospar.org

The inclusion of these PBDEs in the Stockholm Convention has directly guided research in several key areas. ipen.org Parties to the Convention are required to develop National Implementation Plans (NIPs) which necessitate the creation of inventories of PBDE-containing materials. nih.gov This has spurred research to identify and quantify PBDEs in various products and waste streams, such as electronics, vehicles, and construction materials. nih.govgreenpolicyplatform.org The Convention's mandate to manage POPs wastes in an environmentally sound manner has also driven research into disposal and recycling technologies. nih.gov Furthermore, the Convention establishes a science-based process for identifying and reviewing other potential POPs, ensuring that scientific research remains central to international chemical regulation. ipen.org

Table 1: PBDEs Listed under the Stockholm Convention

| Listed PBDEs | Contained In | Year Listed (Amendment Entered into Force) | Primary Obligation |

|---|---|---|---|

| Tetrabromodiphenyl ether and Pentabromodiphenyl ether | Commercial PentaBDE | 2009 | Elimination of production and use, with specific exemptions for recycling until 2030. nih.gov |

| Hexabromodiphenyl ether and Heptabromodiphenyl ether | Commercial OctaBDE | 2009 | Elimination of production and use, with specific exemptions for recycling until 2030. nih.gov |

| Decabromodiphenyl ether | Commercial DecaBDE | 2017 | Elimination of production and use, with specific exemptions for certain aviation and automotive applications. nih.govospar.org |

National and Regional Environmental Regulations and Their Influence on Research Priorities

Following the lead of international conventions, many countries and regions have implemented their own regulations on PBDEs, which has further tailored research priorities to address specific national and regional concerns.

European Union (EU): The EU has been at the forefront of PBDE regulation. The Restriction of Hazardous Substances (RoHS) Directive restricts the use of specific hazardous materials in electrical and electronic equipment. The EU also banned the use of penta- and octaBDE in 2004. ospar.orgnih.gov These regulations have driven research into the analysis of PBDEs in consumer electronics and the development of safer, alternative flame retardants. nih.gov The Water Framework Directive (WFD) also classifies certain PBDEs as priority hazardous substances, requiring monitoring in water bodies and biota to assess environmental quality. environment-agency.gov.uk

United States: While the U.S. has not ratified the Stockholm Convention, the Environmental Protection Agency (EPA) has taken action to address PBDEs. nih.govepa.gov Voluntary phase-outs by manufacturers were followed by regulatory actions under the Toxic Substances Control Act (TSCA). epa.gov This has led to research focused on human exposure and health effects, with biomonitoring programs like the National Health and Nutrition Examination Survey (NHANES) tracking levels of PBDEs in the U.S. population. epa.gov State-level regulations, such as those in California, have also been influential, often preceding federal action and promoting research on PBDEs in consumer products like furniture foam. nih.gov

Canada: Canada has prohibited the manufacture and regulated the import, use, and sale of several PBDE congeners since 2008. binational.net The government has focused on risk management strategies, particularly in the Great Lakes basin, which has spurred research on the environmental fate and transport of PBDEs in this critical ecosystem. binational.netijc.org

Asia: Countries like Japan and India have also implemented restrictions. Japan classified several PBDE compounds as Class I Specified Chemical Substances, effectively prohibiting their manufacture and use. nih.gov India has banned the manufacture and use of several PBDEs and established concentration limits in certain goods. nih.gov These actions encourage regional research into local sources of contamination and management of PBDE-containing waste.

These diverse regulatory landscapes create a demand for scientific data on PBDE levels in local environments, exposure pathways for different populations, and the effectiveness of various management strategies. ijc.org

Research Contributions to Best Available Techniques (BAT) and Best Environmental Practices (BEP) for PBDE Management

The concepts of Best Available Techniques (BAT) and Best Environmental Practices (BEP) are central to minimizing industrial pollution and are key components of the Stockholm Convention's approach to managing POPs like PBDEs. greenpolicyplatform.orgait.ac.thkalicikirleticiler.com Scientific research provides the essential foundation for defining and updating these practices.

BAT refers to the most effective and advanced stage in the development of activities and their methods of operation which indicate the practical suitability of particular techniques for providing the basis for emission limit values and other permit conditions. www.gov.uk BEP involves the application of the most appropriate combination of environmental control measures and strategies. kalicikirleticiler.com

For PBDEs, research has been critical in developing BAT and BEP guidance, particularly for managing waste streams from products at the end of their useful life. greenpolicyplatform.org Key research contributions include:

Waste Characterization: Research is essential for developing analytical methods to identify and quantify PBDEs in complex waste materials like e-waste plastics and automotive shredder residue. nih.gov This allows for the segregation of PBDE-containing waste, which is a crucial first step in environmentally sound management.

Destruction and Transformation: Scientific studies evaluate the effectiveness of various disposal technologies. Research has shown that high-temperature incineration under specific conditions can destroy PBDEs, but it also investigates the potential for forming toxic by-products like brominated dioxins and furans, necessitating careful control and monitoring. greenpolicyplatform.org

Recycling and Disposal: The Stockholm Convention allows for specific exemptions for recycling articles containing certain PBDEs until 2030. nih.gov Research helps to define the conditions under which this can be done safely, for example, by establishing concentration limits for PBDEs in recycled materials. For waste that cannot be recycled, research informs best practices for landfilling to minimize the release of PBDEs into the environment through leachate. researchgate.net

Guidance documents developed under the Stockholm Convention compile this research to provide parties with practical information on managing PBDEs, covering key sectors like waste electrical and electronic equipment (WEEE) and end-of-life vehicles. greenpolicyplatform.org

Scientific Basis for Environmental Monitoring Programs and Remediation Strategies for PBDE-Contaminated Sites

The scientific understanding of the properties, environmental behavior, and toxicity of PBDEs provides the fundamental basis for designing effective environmental monitoring programs and developing remediation strategies for contaminated sites. scispace.com

Environmental Monitoring: Monitoring programs are essential for assessing the extent of PBDE contamination, tracking trends over time, and evaluating the effectiveness of regulations. The scientific basis for these programs is built on research that identifies:

Key Environmental Matrices: PBDEs are hydrophobic and tend to bind to organic matter, so research has shown that monitoring should focus on matrices like sediment, sewage sludge, soil, and biota (e.g., fish, marine mammals, birds), in addition to air and water. nih.gov

Analytical Methods: The development of sensitive and accurate analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), is a direct result of scientific research and is crucial for detecting the low concentrations of PBDEs typically found in the environment. nih.gov

Remediation Strategies: For sites contaminated with PBDEs, such as e-waste dismantling areas or industrial sites, scientific research is crucial for developing and validating effective cleanup technologies. mdpi.com As PBDEs are persistent, remediation is often challenging. researchgate.net Various strategies are being investigated, including:

Physical and Chemical Methods: Techniques such as adsorption using activated carbon, thermal treatment, photolysis, and advanced oxidation processes have been studied for their ability to remove or degrade PBDEs. researchgate.netresearchgate.net Reductive debromination, which removes bromine atoms from the PBDE molecule, is a promising chemical approach as it can reduce the toxicity of the compounds. researchgate.net

Biological Methods: Bioremediation involves using microorganisms to break down contaminants. Research is ongoing to identify and enhance the capabilities of microbes that can degrade PBDEs. researchgate.net Phytoremediation, which uses plants to remove or degrade pollutants, is also being explored. nih.gov

Combined Approaches: Given the stable nature of PBDEs, research suggests that a combination of different techniques may be the most effective solution for remediating contaminated sites. researchgate.netresearchgate.net

The ongoing scientific investigation into these areas is vital for improving our ability to monitor and respond to the environmental challenges posed by PBDEs. researchgate.net

Q & A

Q. How is 2,6-Dibromodiphenyl ether identified and quantified in environmental samples?

Methodological Answer:

- Analytical Workflow : Use EPA Method 1614, which involves gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) for congener-specific analysis. This method is validated for aqueous, solid, tissue, and multi-phase environmental matrices .

- Sample Preparation : Solid-phase extraction (SPE) or pressurized liquid extraction (PLE) is recommended for isolating PBDEs from complex matrices. Cleanup steps using silica gel columns or gel permeation chromatography (GPC) reduce matrix interferences .

- Quantification : Calibrate with certified reference materials (e.g., 50–100 μg/mL solutions in isooctane) to ensure accuracy. Internal standards like -labeled PBDEs correct for recovery variations during extraction .

Q. What are the primary laboratory applications of this compound?

Methodological Answer:

- Reference Standard : Used as a calibration standard in environmental monitoring studies due to its presence in commercial PBDE mixtures. For example, it is included in EPA Method 1614 formulations at 100 ng/mL concentrations .

- Degradation Studies : Acts as a model compound for investigating photolytic or microbial degradation pathways of lower-brominated diphenyl ethers. UV irradiation experiments often pair it with humic acids to simulate natural water conditions .

Advanced Research Questions

Q. How do environmental factors influence the degradation pathways of this compound?

Methodological Answer:

- Photodegradation : Design experiments using UV lamps (254–365 nm) to simulate sunlight. Monitor degradation products (e.g., debrominated congeners) via LC-MS/MS. Studies show hydroxyl radicals () play a key role in aqueous photolysis .

- Microbial Degradation : Anaerobic microbial consortia from sediment slurries can dehalogenate this compound. Track metabolites using stable isotope probing (SIP) and isotopic analysis .

- Key Data : Half-lives vary from days (UV exposure) to months (microbial degradation), depending on redox conditions and microbial activity .

Q. What experimental approaches assess the bioaccumulation potential of this compound in aquatic ecosystems?

Methodological Answer:

- Bioconcentration Factor (BCF) Studies : Expose fish (e.g., rainbow trout) to sublethal concentrations (1–10 μg/L) in flow-through systems. Measure tissue concentrations via GC-MS after 28 days. BCF values >1,000 indicate high bioaccumulation .

- Trophic Magnification : Analyze PBDE levels in food webs (e.g., plankton → fish → birds). Congener-specific biomagnification factors (BMFs) reveal preferential retention of this compound in lipid-rich tissues .

- Contradictions : While this compound shows moderate accumulation in freshwater biota, its persistence in marine mammals is less documented compared to higher-brominated congeners .